molecular formula C23H18N2O B251154 2,2-diphenyl-N-quinolin-5-ylacetamide

2,2-diphenyl-N-quinolin-5-ylacetamide

Cat. No.: B251154
M. Wt: 338.4 g/mol
InChI Key: XGPSUFRRRBCDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-quinolin-5-ylacetamide, also known as DPQA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DPQA belongs to the class of quinoline derivatives and has shown promising results in various research studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-quinolin-5-ylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of beta-secretase, an enzyme that is involved in the formation of amyloid beta peptides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,2-diphenyl-N-quinolin-5-ylacetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and proteins. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,2-diphenyl-N-quinolin-5-ylacetamide, including further studies on its potential use in the treatment of Alzheimer's disease and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes.

Synthesis Methods

The synthesis method of 2,2-diphenyl-N-quinolin-5-ylacetamide involves the reaction of 2-aminoacetophenone with 2-phenylquinoline in the presence of acetic acid and a catalytic amount of sulfuric acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2,2-diphenyl-N-quinolin-5-ylacetamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2,2-diphenyl-N-quinolin-5-ylacetamide

InChI

InChI=1S/C23H18N2O/c26-23(25-21-15-7-14-20-19(21)13-8-16-24-20)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,22H,(H,25,26)

InChI Key

XGPSUFRRRBCDBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

solubility

0.4 [ug/mL]

Origin of Product

United States

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